

Comparative Efficacy of Avibactam and Clavulanic Acid Against ESBL-Producing *Escherichia coli*

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Compound of Interest

Compound Name: Avibactam

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This guide provides a detailed comparison of the in-vitro efficacy of **avibactam** and clavulanic acid, two prominent β -lactamase inhibitors, against Extended-Spectrum β -Lactamase (ESBL)-producing *Escherichia coli*. The data presented is compiled from various studies to offer a quantitative and objective overview for researchers, scientists, and drug development professionals.

Introduction to ESBL-Producing *E. coli*

Extended-spectrum β -lactamases (ESBLs) are enzymes that mediate resistance to most β -lactam antibiotics, including penicillins, cephalosporins, and monobactams. ESBL-producing *E. coli* is a significant cause of both hospital-acquired and community-acquired infections, posing a considerable therapeutic challenge. The primary strategy to combat these resistant bacteria is to combine a β -lactam antibiotic with a β -lactamase inhibitor (BLI). Clavulanic acid is a conventional BLI, while **avibactam** represents a newer generation of non- β -lactam BLIs.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for antibiotic combinations against ESBL-producing *E. coli*. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.

Antibiotic Combination	ESBL-Producing E. coli Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)	Reference
Ceftazidime-Avibactam	19,889	0.25	1	99.5	
Piperacillin-Tazobactam	19,889	≤4	64	86.8	
Amoxicillin-Clavulanic Acid	1,046	16	>32	61.2	
Ceftolozane-Tazobactam	1,046	0.5	>32	89.9	

Note: Data for Piperacillin-Tazobactam and Ceftolozane-Tazobactam are included to provide a broader context of β -lactam/ β -lactamase inhibitor combinations. **Avibactam** is primarily paired with ceftazidime, while clavulanic acid is paired with amoxicillin.

The data indicates that ceftazidime-**avibactam** is highly effective against ESBL-producing E. coli, with a susceptibility rate of 99.5%. In contrast, amoxicillin-clavulanic acid shows significantly lower efficacy, with a susceptibility rate of 61.2% against these resistant strains. **Avibactam** is a potent inhibitor of a wide range of β -lactamases, including ESBLs, KPC, and OXA-48-type carbapenemases. Clavulanic acid is effective against many ESBLs but can be susceptible to hydrolysis by inhibitor-resistant variants and is not effective against carbapenemases.

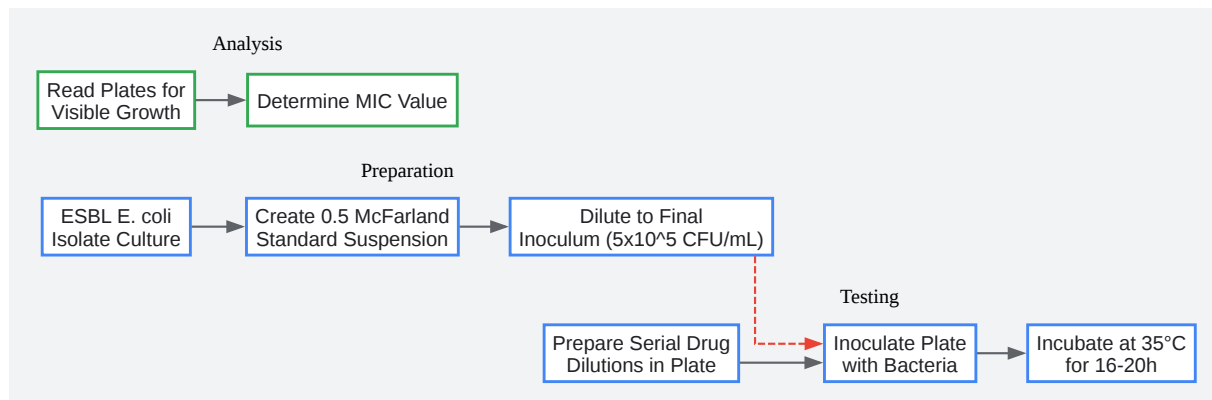
Experimental Protocols

The data cited in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods.

Key Experiment: Broth Microdilution for MIC Determination

The most common method for determining the MIC of an antimicrobial agent is broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

- **Isolate Preparation:** ESBL-producing *E. coli* isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically a 0.5 McFarland standard.
- **Inoculum Dilution:** The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** The antimicrobial agents (e.g., ceftazidime-**avibactam**, amoxicillin-clavulanic acid) are prepared in a series of two-fold dilutions in microtiter plates. **Avibactam** is tested at a fixed concentration (typically 4 µg/mL) in combination with varying concentrations of the partner antibiotic.
- **Incubation:** The microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- **Quality Control:** Standard quality control strains, such as *E. coli* ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.



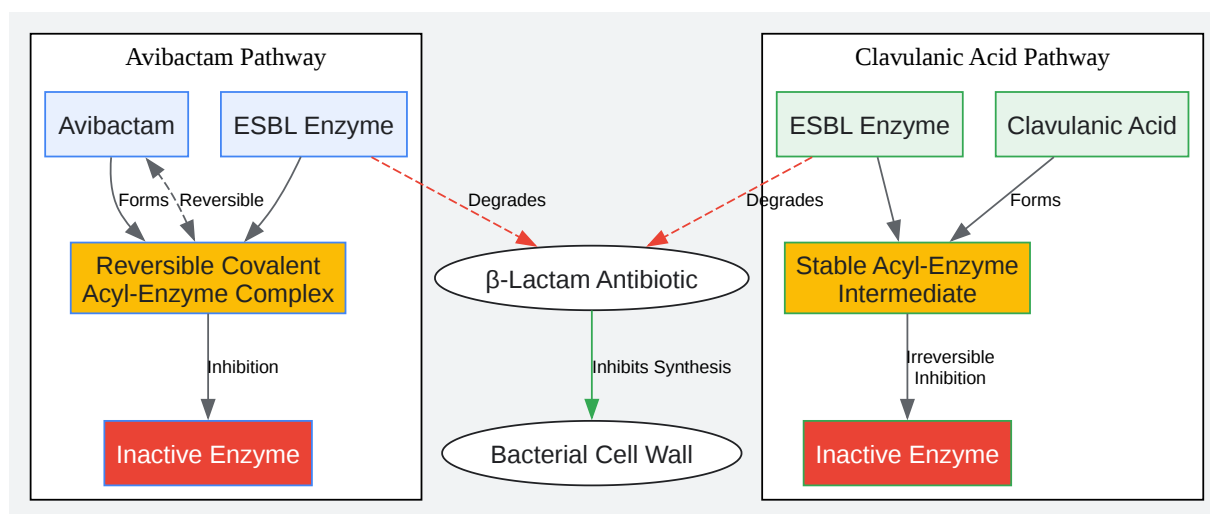
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Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Mechanism of Action and Inhibition

Both **avibactam** and clavulanic acid function by inhibiting β -lactamase enzymes, thereby protecting the partner β -lactam antibiotic from degradation. However, their chemical structures and inhibitory mechanisms differ significantly.

- **Clavulanic Acid:** A "suicide inhibitor," clavulanic acid possesses a classical β -lactam structure. It is recognized by the β -lactamase enzyme and forms a covalent acyl-enzyme intermediate. This intermediate is stable, rendering the enzyme inactive.
- **Avibactam:** A diazabicyclooctane (DBO), **avibactam** is a non- β -lactam inhibitor. It also forms a covalent bond with the β -lactamase enzyme, but this bond is reversible. This allows **avibactam** to efficiently inhibit multiple enzyme molecules, contributing to its broad-spectrum activity against various β -lactamases, including some carbapenemases that clavulanic acid cannot inhibit.



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Caption: Comparative Mechanism of ESBL Inhibition by **Avibactam** and Clavulanic Acid.

Conclusion

The available in-vitro data demonstrates the superior efficacy of the ceftazidime-**avibactam** combination compared to amoxicillin-clavulanic acid against ESBL-producing *E. coli*.

Avibactam's broader spectrum of activity and potent inhibition of ESBLs result in significantly higher susceptibility rates. This makes **avibactam**-based combinations a more reliable therapeutic option for infections caused by these multidrug-resistant pathogens. The choice of a β -lactamase inhibitor is critical, and newer agents like **avibactam** represent a significant advancement in combating antibiotic resistance.

- To cite this document: BenchChem. [Comparative Efficacy of Avibactam and Clavulanic Acid Against ESBL-Producing Escherichia coli]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601228#a-vs-clavulanic-acid-efficacy-against-esbl-producing-e-coli\]](https://www.benchchem.com/product/b601228#a-vs-clavulanic-acid-efficacy-against-esbl-producing-e-coli)

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